

The Biological Activity of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3,5-Dimethoxyphenyl)piperazine

Cat. No.: B1349353

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **1-(3,5-dimethoxyphenyl)piperazine** moiety represents a significant scaffold in medicinal chemistry. As a privileged structure, this chemical framework is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential. This technical guide provides an in-depth overview of the known biological activities of these derivatives, with a primary focus on their well-documented anticancer properties and potential applications in the central nervous system (CNS). The guide includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and development.

Anticancer Activity

The most prominent and well-characterized biological activity of **1-(3,5-dimethoxyphenyl)piperazine** derivatives is their potent anticancer efficacy. Research has identified specific compounds within this class that exhibit strong growth-inhibitory effects across a wide range of human cancer cell lines.

Lead Compound: RX-5902 (Rezatap)

A notable example is the clinical-stage compound 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl]piperazine, also known as RX-5902 or Rezatap. This molecule has demonstrated potent antiproliferative activity against numerous cancer cell lines, including those known to be resistant to standard therapies.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of RX-5902 has been quantified by determining its half-maximal inhibitory concentration (IC₅₀) against a panel of human cancer cell lines. The compound shows remarkable potency, with IC₅₀ values typically in the low nanomolar range.

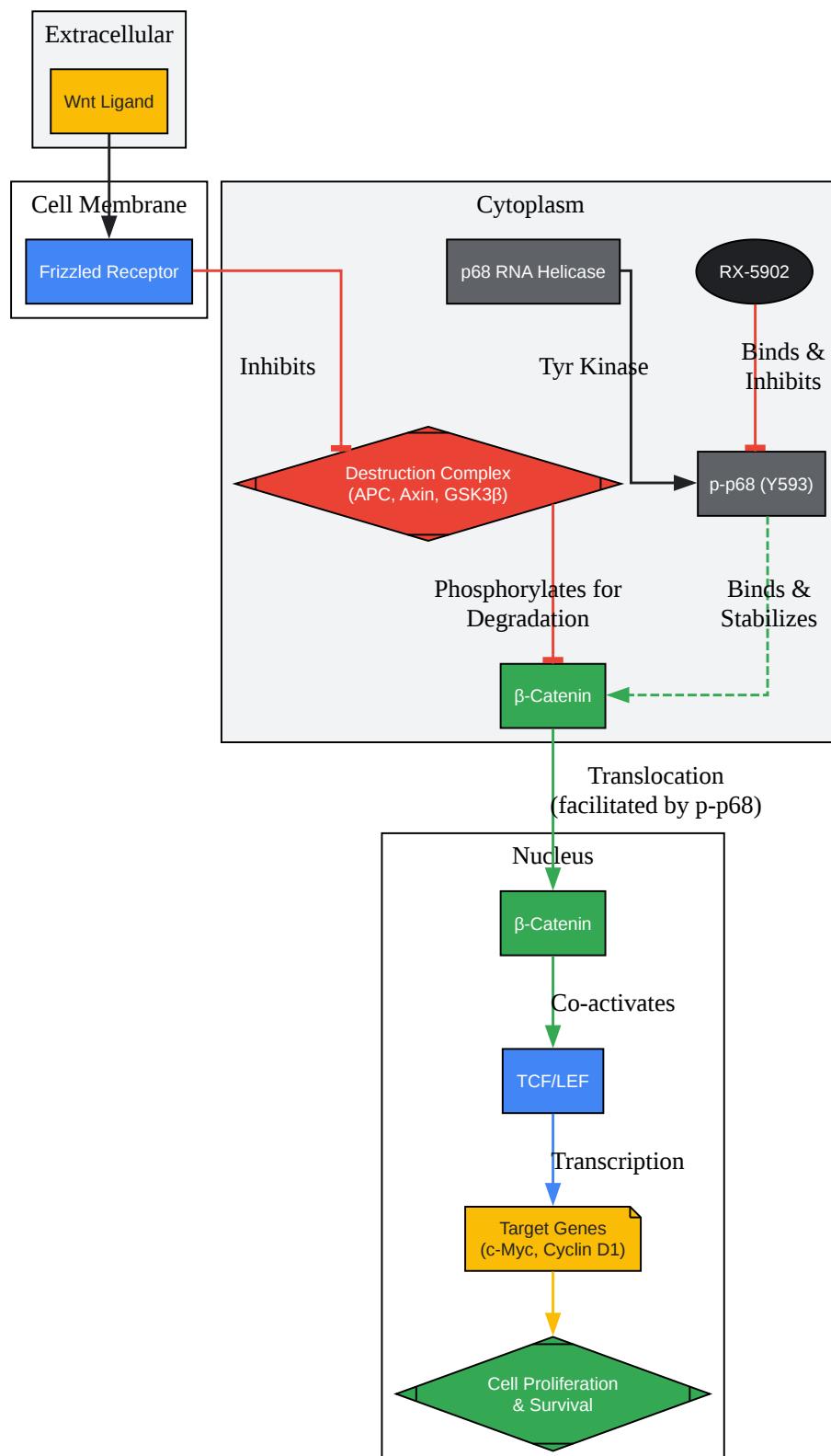
Compound Name	Cancer Cell Line	Cancer Type	IC50 (nM)	Citation(s)
RX-5902	Various Human Cancer Cell Lines	Multiple	10 - 20	[1]
RX-5902	Sensitive Triple-Negative Breast Cancer (TNBC) Cell Lines (average of 14 lines)	Breast Cancer	56	[2] [3]
Compound 122	HCT116	Colorectal Carcinoma	29 ± 1.4	[4]
Compound 122	HCT-15 (drug-resistant)	Colorectal Carcinoma	21 ± 1.4	[4]

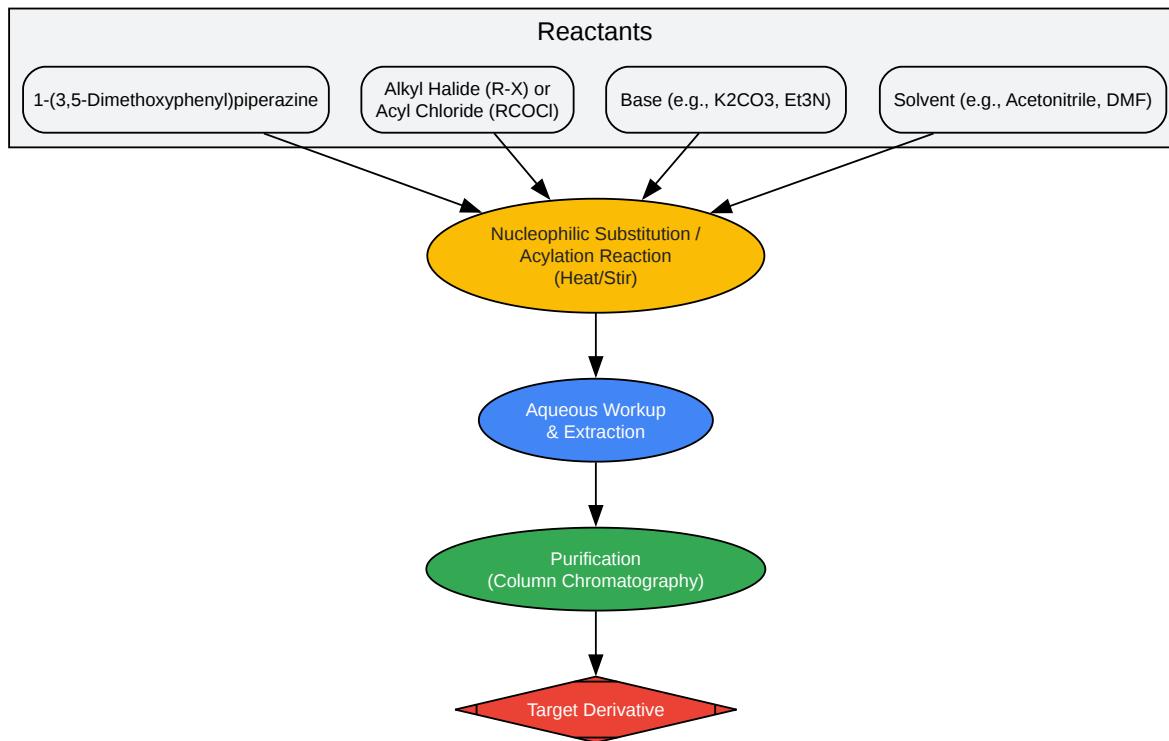
Note: Compound 122 is described as containing a 3,5-dimethoxyphenyl group attached to piperazine, with a quinoxaline ring modification.

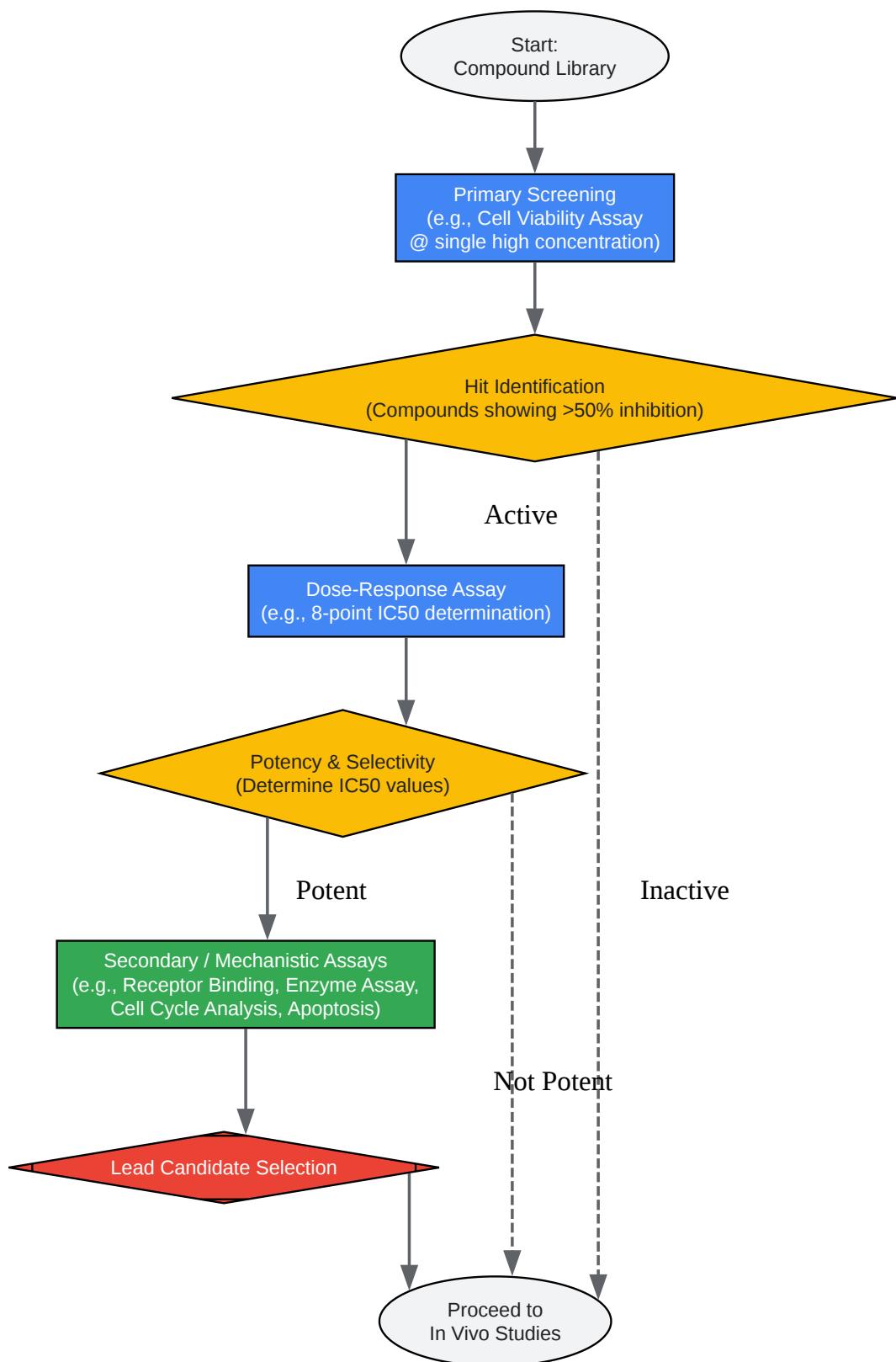
Mechanism of Action: Inhibition of p68 RNA Helicase and the β -Catenin Pathway

RX-5902 exerts its anticancer effects through a novel mechanism of action. It has been identified as a first-in-class inhibitor of phosphorylated p68 RNA helicase (also known as DDX5).[\[2\]](#)[\[5\]](#)

The binding of RX-5902 to tyrosine-phosphorylated p68 (at Y593) interferes with the interaction between p68 and β -catenin.^[1] This disruption is critical because the p68/ β -catenin complex is responsible for the nuclear translocation of β -catenin and the subsequent activation of the Wnt signaling pathway, which is frequently dysregulated in cancer. By preventing the nuclear shuttling of β -catenin, RX-5902 effectively downregulates the expression of key oncogenes regulated by this pathway, such as c-Myc and cyclin D1, leading to cell cycle arrest (at G2/M phase) and apoptosis.^{[1][2]}





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine | MDPI [mdpi.com]
- 2. First-in-class phosphorylated-p68 inhibitor RX-5902 inhibits β -catenin signaling and demonstrates anti-tumor activity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β -Catenin Signaling and Demonstrates Antitumor Activity in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- To cite this document: BenchChem. [The Biological Activity of 1-(3,5-Dimethoxyphenyl)piperazine Derivatives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349353#biological-activity-of-1-3-5-dimethoxyphenyl-piperazine-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com